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Compound of Interest

Compound Name: Lithium Chloride

CAS No.: 85144-11-2

Cat. No.: B10763343

Get Quote

Welcome to the technical support center. This guide is designed for researchers, scientists, and

drug development professionals who utilize lithium chloride (LiCl) for RNA precipitation. Here,

we address common issues encountered during this critical step of RNA purification, providing

in-depth, experience-based solutions to ensure the integrity and yield of your RNA samples.

Introduction: The Principle and Advantages of LiCl
Precipitation
Lithium chloride precipitation is a widely used method for purifying and concentrating RNA. Its

primary advantage lies in its selectivity; LiCl efficiently precipitates RNA while leaving behind

common contaminants such as DNA, proteins, carbohydrates, and unincorporated nucleotides.

[1][2][3] This makes it an excellent choice for cleaning up RNA samples, particularly after in

vitro transcription reactions or from crude lysates where contaminant removal is crucial for

downstream applications like RT-qPCR, RNA sequencing, and in vitro translation.[1][2]

The mechanism relies on the interaction between the positively charged lithium ions (Li⁺) and

the negatively charged phosphate backbone of the RNA molecule.[4] This interaction

neutralizes the charge repulsion between RNA molecules, allowing them to aggregate and
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precipitate out of solution. The process is highly dependent on factors such as salt

concentration, temperature, and the size of the RNA molecules.[1]

Troubleshooting Guide for Incomplete RNA
Precipitation
This section addresses specific problems you might encounter, presented in a question-and-

answer format to help you quickly identify and resolve your issue.

Q1: I performed a LiCl precipitation, but my RNA yield is
very low, or I can't see a pellet. What went wrong?
A1: Low or no RNA yield is a common issue with several potential causes. Let's break them

down:

Suboptimal LiCl Concentration: The final concentration of LiCl is critical. A concentration that

is too low will result in incomplete precipitation. While a range can be used, a final

concentration of 2.0 M to 3.0 M is generally effective for most applications.[5][6] Some

protocols have found success with concentrations as high as 5.7 M for maximizing yield from

challenging samples.[7]

Solution: Ensure your calculations are correct. A common method is to add an equal

volume of a stock solution (e.g., 5 M LiCl) to your RNA sample to achieve a final

concentration of 2.5 M.

Insufficient Incubation Time or Temperature: Precipitation is not instantaneous. For the RNA-

LiCl complex to form and aggregate effectively, sufficient time at a low temperature is

required.

Solution: After adding LiCl, incubate your sample at -20°C for at least 30 minutes.[6][8][9]

For very dilute RNA samples, extending this incubation time to several hours or even

overnight at 4°C can significantly improve recovery.[10]

Low Initial RNA Concentration: LiCl precipitation can be less efficient for very dilute RNA

samples (e.g., below 5 µg/mL).[2]
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Solution: If you anticipate low yields, consider using a co-precipitant like glycogen.

However, be aware that glycogen may not be compatible with all LiCl precipitation

protocols and is more commonly used with ethanol precipitation.[11] An alternative is to

start with a larger volume of sample material if possible.

Loss of Pellet During Washing: The RNA pellet can be loose and easily dislodged, especially

with low yields.

Solution: After centrifugation, carefully aspirate the supernatant without disturbing the

pellet. When adding the 70% ethanol wash, add it gently down the side of the tube

opposite the pellet.

Inadequate Centrifugation: The speed and duration of centrifugation are crucial for effectively

pelleting the RNA precipitate.

Solution: Centrifuge at a high speed (≥12,000 x g) for at least 15-20 minutes at 4°C.[1][6]

For smaller amounts of RNA, extending the spin time to 30 minutes can increase recovery.

[1]

Q2: My 260/230 ratio is low after LiCl precipitation. What
does this indicate?
A2: A low 260/230 ratio typically points to contamination with substances that absorb light at

230 nm, such as polysaccharides, phenol, or guanidinium salts from the lysis buffer.

Cause: While LiCl is good at leaving behind many contaminants, some, particularly

polysaccharides from plant tissues or certain cell types, can co-precipitate.[12][13]

Solution 1 (Modified Protocol): For samples rich in polysaccharides, such as plants or

fungi, specific modifications to the initial extraction protocol before LiCl precipitation are

often necessary. This may include using a high-salt CTAB buffer to help separate

polysaccharides.[12]

Solution 2 (Reprecipitation): You can try to re-precipitate the RNA. Resuspend your RNA

pellet in RNase-free water and perform a second round of LiCl precipitation. This can often

wash away residual contaminants.
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Solution 3 (Ethanol Wash): Ensure your 70% ethanol wash step is thorough. This wash is

critical for removing residual salts and other impurities.

Q3: I am trying to precipitate small RNAs (like miRNAs),
but the yield is poor. Is LiCl suitable for this?
A3: LiCl is generally not the preferred method for quantitative recovery of small RNAs.

Scientific Reason: LiCl precipitation is size-selective. It efficiently precipitates larger RNA

molecules (typically >100-200 nucleotides), while smaller RNAs like tRNAs, 5S rRNA, and

microRNAs tend to remain soluble in the supernatant.[7][9][14] This property can be

exploited to enrich for large RNAs.[14]

Solution: For applications requiring the recovery of total RNA, including small species,

ethanol or isopropanol precipitation is the recommended method.[5] These alcohol-based

methods precipitate nucleic acids less selectively based on size.

Q4: My downstream applications (e.g., reverse
transcription, in vitro translation) are inhibited after LiCl
precipitation. Why?
A4: Inhibition of enzymatic reactions is almost always due to residual salt in your final RNA

sample.

Cause: Lithium and chloride ions can inhibit enzymes like reverse transcriptase and

polymerases.[15][16][17] If the pellet is not washed properly, these ions will be carried over

into your final resuspended sample.

Solution: The 70% ethanol wash is a critical step that cannot be skipped. After the main

precipitation and centrifugation, discard the supernatant and wash the pellet thoroughly

with ice-cold 70% ethanol. This removes residual LiCl without resolubilizing the RNA

pellet. Ensure you remove all the ethanol before resuspending the pellet. A brief, gentle

spin after aspiration can help collect remaining droplets for removal.
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The following diagram outlines a logical workflow for diagnosing and solving common issues

with LiCl precipitation.

Problem:
Low or No RNA Yield

Is Final LiCl
Concentration Correct?

(2.0-3.0 M)

Was Incubation Sufficient?
(-20°C, ≥30 min)

Yes

Solution:
Adjust LiCl to 2.5 M final.

No

Was Centrifugation
Adequate?

(≥12,000 x g, ≥15 min, 4°C)

Yes

Solution:
Increase incubation time/lower temp

(e.g., overnight at 4°C).

No

Was Pellet Lost
During Wash?

Yes

Solution:
Increase centrifugation
speed and/or duration.

No

Are You Precipitating
Small RNAs (<200 nt)?

No

Solution:
Be gentle during aspiration.
Add wash solution slowly.

Yes

Solution:
Use ethanol/isopropanol

precipitation instead.

Yes

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10763343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: A decision tree for troubleshooting low RNA yield after LiCl precipitation.

Standard Protocol for LiCl Precipitation of RNA
This protocol is a reliable starting point for precipitating RNA from aqueous solutions.

Materials:

RNA sample in an RNase-free microcentrifuge tube.

5 M LiCl Solution (RNase-free).

70% Ethanol (prepared with RNase-free water).

RNase-free water or buffer for resuspension.

Procedure:

Adjust Salt Concentration: Add an equal volume of 5 M LiCl solution to your RNA sample.

For example, add 100 µL of 5 M LiCl to a 100 µL RNA sample. This brings the final LiCl

concentration to 2.5 M. Mix gently but thoroughly by flicking the tube.

Incubate: Chill the mixture at -20°C for at least 30 minutes.

Pellet RNA: Centrifuge the tube at ≥12,000 x g for 15-20 minutes at 4°C. The RNA should

form a small, white pellet at the bottom of the tube.

Wash Pellet: Carefully remove and discard the supernatant, being careful not to disturb the

pellet. Add 500 µL of ice-cold 70% ethanol to the tube.

Centrifuge Again: Centrifuge at ≥12,000 x g for 5-10 minutes at 4°C.

Dry Pellet: Carefully aspirate and discard the ethanol supernatant. Remove as much residual

ethanol as possible. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry,

as this can make resuspension difficult.
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Resuspend RNA: Resuspend the RNA pellet in a suitable volume of RNase-free water or

buffer (e.g., TE buffer). Pipette up and down gently to ensure the pellet is fully dissolved.

Key Parameters for Successful LiCl Precipitation
For quick reference, this table summarizes the critical parameters for optimizing your LiCl

precipitation.

Parameter Recommended Range
Rationale & Key
Considerations

Final LiCl Concentration 2.0 M - 3.0 M

Too low leads to incomplete

precipitation. A final

concentration of 2.5 M is a

robust starting point.[6][12]

Incubation Temperature -20°C to 4°C

Low temperatures promote the

aggregation of RNA-LiCl

complexes.[6][8][9]

Incubation Time ≥ 30 minutes

Longer incubation (e.g.,

overnight at 4°C) can improve

yields for dilute samples.[10]

Centrifugation Speed ≥ 12,000 x g

High g-force is necessary to

effectively pellet the

precipitate.

Centrifugation Time 15 - 30 minutes

Longer spins are required for

smaller amounts of RNA to

ensure quantitative recovery.

[1]

Ethanol Wash 70-80% (ice-cold)

Crucial step. Removes residual

LiCl that can inhibit

downstream enzymatic

reactions.[16]

Frequently Asked Questions (FAQs)

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://assets.fishersci.com/TFS-Assets/LSG/manuals/4386633_LithiumChloridePrecipSol_PI.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0339896
https://assets.fishersci.com/TFS-Assets/LSG/manuals/4386633_LithiumChloridePrecipSol_PI.pdf
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://www.sciencegateway.org/protocols/cellbio/rna/licl.htm
https://cbdm.hms.harvard.edu/assets/Protocols/RNA/LiCl%20extraction%20of%20RNA.pdf
https://www.thermofisher.com/jp/ja/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://www.researchgate.net/post/I_want_to_know_extraction_of_RNA_with_LiCl_has_an_effect_on_syn_of_cDNA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10763343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q: When should I choose LiCl precipitation over ethanol precipitation?

A: Choose LiCl when your primary goal is to selectively precipitate RNA and remove

contaminants like DNA, proteins, and carbohydrates.[1][2] It is particularly useful for

purifying RNA from in vitro transcription reactions. If you need to precipitate all nucleic

acids, including small RNAs and DNA, ethanol or isopropanol precipitation is more

appropriate.

Q: Can I use LiCl to remove DNA contamination from my RNA sample?

A: Yes, LiCl is very effective at selectively precipitating RNA while leaving most of the DNA

in the supernatant.[18][19] This can often eliminate the need for a separate DNase

treatment step, which can introduce potential errors or degradation.[7][18]

Q: Will LiCl precipitation affect the integrity of my RNA?

A: When performed correctly, LiCl precipitation does not compromise RNA integrity. The

key is to maintain an RNase-free environment throughout the procedure. Use RNase-free

solutions and consumables to prevent degradation.[5]

Q: What is the minimum RNA size that can be efficiently precipitated with LiCl?

A: Experiments have shown that RNA as small as 100 nucleotides can be precipitated, but

efficiency decreases for molecules smaller than 200-300 nucleotides.[2][6][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Troubleshooting & Optimization

Check Availability & Pricing
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